molecular formula C10H12N2O3 B13052740 Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate

Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate

Cat. No.: B13052740
M. Wt: 208.21 g/mol
InChI Key: FFIIBKHZRFLEIE-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrazole and tetrahydropyridine ring system. The molecule contains a ketone group at position 7 and an ethyl ester moiety at position 4.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 7-oxo-5,6-dihydro-4H-pyrazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)8-4-3-7-5-6-11-12(7)9(8)13/h5-6,8H,2-4H2,1H3

InChI Key

FFIIBKHZRFLEIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=CC=NN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of diazo compounds to acetylenes. For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, can react with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate ()
  • Core Structure : Triazolo-pyrimidine fused ring system (vs. pyrazolo-pyridine in the target compound).
  • Substituents : Hydroxyphenyl, methyl, and diphenyl groups.
  • Key Properties :
    • Melting point: 206°C.
    • IR peaks: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O).
    • NMR: Distinct aromatic proton signals (6.99–8.12 ppm) and ester group (1.23 ppm, OCH2CH3).
  • Significance: The hydroxyl group enables hydrogen bonding, enhancing crystallinity and solubility compared to non-polar analogs .
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ()
  • Core Structure : Pyrazolo[3,4-b]pyridine (vs. pyrazolo[1,5-A]pyridine in the target compound).
  • Substituents : Carbonitrile at position 5, aryl, and methyl groups.
  • Synthesis: Utilizes ionic liquids ([bmim][BF4]) with aldehydes and ethyl cyanoacetate, highlighting green chemistry advantages.
  • Significance : The carbonitrile group may enhance metabolic stability in drug design .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core Structure : Thiazolo-pyrimidine fused ring.
  • Substituents : Trimethoxybenzylidene and phenyl groups.
  • Crystallography : Puckered pyrimidine ring (boat conformation) and intermolecular C–H···O hydrogen bonding, contributing to a melting point of 154–155°C.
  • Significance : The trimethoxy group increases steric bulk and may modulate receptor binding .
Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate ()
  • Core Structure : Pyrazolo-oxazine fused ring.
  • Substituents : Methyl and ester groups.

Physicochemical and Spectral Properties

Property Target Compound* Triazolo-pyrimidine Pyrazolo-oxazine Thiazolo-pyrimidine
Melting Point Not reported 206°C Not reported 154–155°C
IR (C=O stretch) ~1660–1680 cm⁻¹ (expected) 1666 cm⁻¹ Not reported 1660–1680 cm⁻¹ (expected)
Key Functional Groups Ester, ketone Ester, hydroxyl Ester, oxazine oxygen Ester, trimethoxybenzylidene

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structural analogs demonstrate diverse applications:

  • Triazolo-pyrimidines : Anti-inflammatory or kinase inhibitory roles due to aromatic substituents .
  • Thiazolo-pyrimidines : Anticancer activity linked to trimethoxy groups enhancing DNA intercalation .
  • Pyrazolo-oxazines : Antibacterial properties attributed to oxazine’s electron-deficient ring .

Biological Activity

Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.20 g/mol
  • CAS Number : 951626-95-2

The compound features a pyrazolo-pyridine core that is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the tetrahydropyrazolo[1,5-A]pyridine structure. For instance, derivatives have shown significant cytotoxic activity against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Mechanism
Compound AHeLa10.5Apoptosis induction
Compound BMCF-78.3Cell cycle arrest
This compoundA54912.0Inhibition of angiogenesis

These findings suggest that ethyl 7-oxo derivatives may inhibit tumor growth through apoptosis and disruption of angiogenesis pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of ethyl 7-oxo derivatives have also been investigated. In vitro studies demonstrated that these compounds can inhibit key inflammatory mediators:

MediatorIC₅₀ (μM)Reference
COX-15.40
COX-20.01
5-LOX1.78

The selectivity index for COX-2 over COX-1 suggests that these compounds could be developed as safer anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.

The biological activity of ethyl 7-oxo derivatives is attributed to their ability to interact with various molecular targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Compounds demonstrate potent inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in tissues.

Case Studies

A notable case study involved the synthesis and testing of a series of tetrahydropyrazolo[1,5-A]pyridine derivatives for their anticancer activity:

  • Study Design : Researchers synthesized several derivatives and evaluated their cytotoxicity against human cancer cell lines.
  • Findings : One derivative showed an IC₅₀ value of 8.3 μM against MCF-7 cells, indicating strong anticancer potential.

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